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For Researchers, Scientists, and Drug Development Professionals

Introduction
L-alpha-Amino-epsilon-caprolactamase (ACLase) is an enzyme of significant interest in

biotechnology and pharmaceutical industries, primarily for its role in the production of L-lysine,

an essential amino acid. ACLase catalyzes the hydrolysis of L-alpha-amino-epsilon-

caprolactam (L-ACL) to L-lysine. The development of a robust and reliable activity assay is

crucial for enzyme characterization, inhibitor screening, and process optimization in various

applications.

These application notes provide a detailed protocol for determining the activity of ACLase

through the quantification of the L-lysine produced. The primary method described is a

colorimetric assay based on the reaction of L-lysine with ninhydrin, a common method for

amino acid quantification.

Principle of the Assay
The enzymatic activity of ACLase is determined by measuring the rate of L-lysine formation

from the substrate L-ACL. The reaction is terminated, and the concentration of the product, L-

lysine, is quantified using a ninhydrin-based colorimetric method. Ninhydrin reacts with the

primary amine group of L-lysine under heated conditions to produce a deep purple-colored

compound, known as Ruhemann's purple, which can be measured spectrophotometrically at
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570 nm. The intensity of the color is directly proportional to the amount of L-lysine produced,

and thus to the ACLase activity.

Experimental Workflow
The following diagram illustrates the overall workflow for the ACLase activity assay.
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Caption: Workflow for the L-alpha-Amino-epsilon-caprolactamase activity assay.

Materials and Reagents
Table 1: Reagents and Materials
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Reagent/Material Supplier Catalog Number Storage

L-alpha-Amino-

epsilon-caprolactam
Sigma-Aldrich AXXXX 2-8°C

L-lysine Sigma-Aldrich LXXXX Room Temp

Ninhydrin Sigma-Aldrich NXXXX Room Temp

Hydrindantin Sigma-Aldrich HXXXX 2-8°C

Dimethyl sulfoxide

(DMSO)
Fisher Scientific DXXXX Room Temp

Lithium Acetate Buffer

(pH 8.0)
- - 4°C

1-Propanol Fisher Scientific PXXXX Room Temp

Spectrophotometer - - -

Heating block or water

bath
- - -

Microcentrifuge tubes - - -

Pipettes and tips - - -

Preparation of Reagents
1. 100 mM Lithium Acetate Buffer (pH 8.0):

Dissolve the appropriate amount of lithium acetate in deionized water.

Adjust the pH to 8.0 with acetic acid.

Bring to the final volume with deionized water.

2. 100 mM L-alpha-Amino-epsilon-caprolactam (Substrate Solution):

Dissolve the required amount of L-ACL in 100 mM Lithium Acetate Buffer (pH 8.0).
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3. L-lysine Standards (0.1 mM to 2 mM):

Prepare a 10 mM stock solution of L-lysine in 100 mM Lithium Acetate Buffer (pH 8.0).

Perform serial dilutions to obtain standard solutions with concentrations of 0.1, 0.2, 0.5, 1.0,

1.5, and 2.0 mM.

4. Ninhydrin Reagent:

Solution A: Dissolve 4 g of ninhydrin in 100 mL of dimethyl sulfoxide (DMSO).

Solution B: Dissolve 0.16 g of hydrindantin in 100 mL of DMSO.

Solution C: Prepare a 4 M Lithium Acetate Buffer (pH 5.2).

Working Ninhydrin Reagent: Mix 50 mL of Solution A, 2 mL of Solution B, and 50 mL of

Solution C. Store in a dark bottle at 4°C.

5. 50% (v/v) 1-Propanol Solution:

Mix equal volumes of 1-propanol and deionized water.

Experimental Protocol
Enzymatic Reaction

Set up the reaction tubes as described in Table 2. Prepare a blank for each sample.

Pre-incubate the tubes at 40°C for 5 minutes to reach the reaction temperature.

Initiate the reaction by adding the ACLase enzyme solution to the "Test" tubes. For the

"Blank" tubes, add the same volume of the buffer used to dilute the enzyme.

Incubate the reaction mixtures at 40°C for a defined period (e.g., 10, 20, or 30 minutes). The

incubation time should be within the linear range of the reaction.

Terminate the reaction by heating the tubes in a boiling water bath for 5 minutes.

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.
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Collect the supernatant for the quantification of L-lysine.

Table 2: Enzymatic Reaction Setup
Component Test (µL) Blank (µL)

100 mM Lithium Acetate Buffer

(pH 8.0)
400 450

100 mM L-ACL Solution 50 50

ACLase Enzyme Solution 50 0

Total Volume 500 500

Quantification of L-lysine (Ninhydrin Assay)

In a new set of microcentrifuge tubes, add 100 µL of the supernatant from the enzymatic

reaction (or L-lysine standard).

Add 100 µL of the working Ninhydrin Reagent to each tube.

Mix well and heat the tubes in a boiling water bath for 20 minutes.

Cool the tubes to room temperature.

Add 800 µL of 50% 1-propanol solution to each tube and vortex thoroughly.

Measure the absorbance at 570 nm using a spectrophotometer. Use a solution containing all

reagents except the L-lysine sample as the blank for the spectrophotometer.

Data Analysis
L-lysine Standard Curve: Plot the absorbance at 570 nm versus the concentration of the L-

lysine standards. Perform a linear regression to obtain the equation of the line (y = mx + c),

where 'y' is the absorbance and 'x' is the concentration of L-lysine.

Calculation of L-lysine Concentration: Use the standard curve equation to determine the

concentration of L-lysine produced in each enzyme reaction.
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Calculation of ACLase Activity: One unit (U) of ACLase activity is defined as the amount of

enzyme that produces 1 µmol of L-lysine per minute under the specified assay conditions.

Activity (U/mL) = [(µmol of L-lysine produced) / (Incubation time (min) x Volume of enzyme

(mL))] x Dilution factor

Table 3: Example L-lysine Standard Curve Data
L-lysine Conc. (mM) Absorbance at 570 nm (Mean ± SD)

0.0 0.005 ± 0.001

0.1 0.125 ± 0.008

0.2 0.248 ± 0.012

0.5 0.615 ± 0.025

1.0 1.230 ± 0.045

1.5 1.850 ± 0.060

2.0 2.450 ± 0.075

Signaling Pathway and Logical Relationships
The enzymatic reaction catalyzed by ACLase is a straightforward hydrolysis. The logical

relationship for the assay is based on the direct proportionality between product formation and

enzyme activity under initial velocity conditions.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


L-alpha-Amino-epsilon-caprolactam

L-lysine

Hydrolysis

Ninhydrin Reaction

Quantification

ACLase H₂O

Absorbance at 570 nm

Click to download full resolution via product page

To cite this document: BenchChem. [Application Notes and Protocols for L-alpha-Amino-
epsilon-caprolactamase Activity Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281026#protocol-for-l-alpha-amino-epsilon-
caprolactamase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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